molecular formula C24H25N7O2 B2781254 (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-67-1

(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2781254
M. Wt: 443.511
InChI Key: CIVOHMWKSWLHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is quite unique, with three nitrogen atoms in the six-membered ring. This structure allows for a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities1.


Chemical Reactions
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse, given their unique structure and properties. They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts1.


Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel 1,2,4-triazole and related derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) developed 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing moderate to good antimicrobial efficacy against various microorganisms. Similarly, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized by Abdel‐Aziz et al. (2008), demonstrating moderate effects against certain bacterial and fungal species. These studies contribute to the exploration of heterocyclic compounds as potential antimicrobial agents Bektaş et al., 2010; Abdel‐Aziz et al., 2008.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) report on the synthesis of novel compounds derived from visnaginone and khellinone, targeting COX-1/COX-2 inhibition for potential analgesic and anti-inflammatory applications. These compounds exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable or superior to standard drugs like sodium diclofenac. This research highlights the potential of heterocyclic compounds in developing new anti-inflammatory and analgesic therapies Abu‐Hashem et al., 2020.

Heterocyclic Compound Synthesis and Characterization

Several studies focus on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Gilava et al. (2020) synthesized triazolopyrimidines with antimicrobial and antioxidant activities, while Abosadiya et al. (2018) developed new 1,2,4-Triazole and Triazolidin derivatives, characterized through various spectroscopic techniques and crystallographic studies, highlighting their potential in medicinal chemistry Gilava et al., 2020; Abosadiya et al., 2018.

Safety And Hazards

The safety and hazards associated with 1,2,4-triazole-containing compounds depend on their specific structure and use. It’s important to refer to the specific safety data sheets for each compound for accurate information.


Future Directions

The future directions in the research of 1,2,4-triazole-containing compounds are promising. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity1. This stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.


Please note that this is a general overview and the specific properties and characteristics of “(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” may vary. For more detailed information, it would be best to refer to specific studies or contact a specialist in this field.


properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-16-11-17(2)13-18(12-16)24(32)30-9-7-29(8-10-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-6,11-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVOHMWKSWLHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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